Ophioglonol

Description

This compound has been reported in Ophioglossum pedunculosum and Ophioglossum petiolatum with data available.

Structure

3D Structure

Properties

CAS No. |

850894-19-8 |

|---|---|

Molecular Formula |

C16H12O7 |

Molecular Weight |

316.26 g/mol |

IUPAC Name |

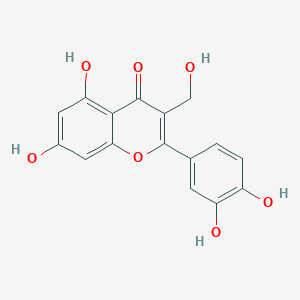

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-(hydroxymethyl)chromen-4-one |

InChI |

InChI=1S/C16H12O7/c17-6-9-15(22)14-12(21)4-8(18)5-13(14)23-16(9)7-1-2-10(19)11(20)3-7/h1-5,17-21H,6H2 |

InChI Key |

NWYYMLNNXGJOKK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)CO)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Isolating Ophioglonol from Ophioglossum vulgatum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isolation of Ophioglonol, a characteristic homoflavonoid found in ferns of the Ophioglossum genus. While this compound has been identified in several Ophioglossum species, this document focuses on its isolation from Ophioglossum vulgatum (Adder's Tongue), drawing upon established methodologies for homoflavonoid extraction and purification from this genus. The guide details the necessary experimental protocols, presents quantitative data derived from analogous isolations, and visualizes the procedural workflows and relevant biological pathways.

Overview of Ophioglossum vulgatum and this compound

Ophioglossum vulgatum L. is a perennial fern traditionally used in folk medicine for its purported anti-inflammatory and wound-healing properties[1][2]. Phytochemical analyses have revealed a rich composition of flavonoids, terpenoids, and characteristic homoflavonoids[3]. This compound is a type I homoflavonoid, distinguished by an additional carbon at the C-3 position of the chromen-4-one core. Its chemical structure is 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-(hydroxymethyl)chromen-4-one. While present in O. vulgatum, detailed isolation protocols are more explicitly described for the closely related species Ophioglossum petiolatum and Ophioglossum pedunculosum[4][5][6]. The methodologies presented herein are based on these established protocols.

Experimental Protocol: Isolation and Purification of this compound

The isolation of this compound is a multi-step process involving extraction, fractionation, and chromatographic purification. The following protocol is a composite methodology based on successful homoflavonoid isolations from the Ophioglossum genus[5][6].

Plant Material Collection and Preparation

Whole plants of Ophioglossum vulgatum should be collected and authenticated. The plant material is then washed, dried in a shaded, well-ventilated area, and ground into a fine powder.

Extraction

The powdered plant material is subjected to exhaustive extraction, typically using a polar solvent to efficiently extract flavonoids and their glycosides.

Methodology:

-

Macerate the dried powder of O. vulgatum with 95% ethanol (EtOH) at room temperature. The process should be repeated multiple times (e.g., 3 x 5 L for 1 kg of plant material) to ensure complete extraction.

-

Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation

The crude extract is then partitioned using solvents of increasing polarity to separate compounds based on their solubility.

Methodology:

-

Suspend the crude ethanolic extract in water.

-

Perform liquid-liquid partitioning successively with ethyl acetate (EtOAc) and n-butanol (n-BuOH).

-

This process will yield an ethyl acetate fraction, an n-butanol fraction, and a remaining aqueous fraction. Homoflavonoids like this compound are typically enriched in the ethyl acetate and n-butanol fractions[6].

Chromatographic Purification

The enriched fractions are subjected to multiple rounds of column chromatography to isolate the target compound, this compound.

Methodology:

-

Silica Gel Column Chromatography:

-

Subject the ethyl acetate fraction to column chromatography on a silica gel column.

-

Elute the column with a gradient solvent system, such as a mixture of chloroform and methanol (CHCl₃-MeOH), gradually increasing the polarity.

-

Collect fractions and monitor them using Thin Layer Chromatography (TLC).

-

-

Sephadex LH-20 Column Chromatography:

-

Pool the fractions containing the compound of interest (as indicated by TLC).

-

Further purify these pooled fractions using a Sephadex LH-20 column, eluting with methanol (MeOH), to remove smaller molecules and pigments[6].

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

For final purification, employ a reversed-phase preparative HPLC system (e.g., C18 column).

-

Use a suitable mobile phase, such as a gradient of methanol and water, to obtain pure this compound.

-

The overall workflow for the isolation and purification of this compound is depicted in the following diagram.

Structural Elucidation and Quantitative Data

The structure of the isolated compound is confirmed to be this compound through various spectroscopic techniques.

Experimental Protocols:

-

Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is used to determine the molecular formula.

-

Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments are conducted to elucidate the detailed chemical structure and assign all proton and carbon signals. These analyses confirm the connectivity of the atoms within the molecule.

-

Ultraviolet (UV) Spectroscopy: UV spectroscopy in methanol is used to identify the characteristic absorption maxima of the flavonoid chromophore.

The quantitative data for this compound, including its spectroscopic characteristics, are summarized below.

| Parameter | Data | Reference |

| Molecular Formula | C₁₆H₁₂O₇ | [6] |

| Molecular Weight | 316.26 g/mol | [6] |

| Appearance | Yellowish needles/powder | [6] |

| HR-ESI-MS (m/z) | [M-H]⁻ | [7] |

| ¹H NMR (DMSO-d₆, δ ppm) | Data not fully available in cited literature | - |

| ¹³C NMR (DMSO-d₆, δ ppm) | Data not fully available in cited literature | - |

| UV λₘₐₓ (MeOH) nm | Data not fully available in cited literature | - |

Note: While the referenced studies confirm the structural elucidation of this compound via these methods, the complete raw spectral data is not explicitly provided in the publications. Researchers should perform these analyses on their isolated samples for confirmation.

Biological Activity and Signaling Pathways

While the specific signaling pathways modulated by this compound are not yet extensively detailed, studies on the closely related homoflavonoid, ophioglonin , also isolated from O. vulgatum, have demonstrated significant anti-inflammatory effects. These effects are mediated through the inhibition of key inflammatory signaling cascades[8][9][10]. It is plausible that this compound may exert similar biological activities.

The anti-inflammatory action of ophioglonin involves the inactivation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways in macrophages stimulated by lipopolysaccharide (LPS)[8][9].

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In response to stimuli like LPS, the inhibitor of NF-κB (IκBα) is phosphorylated and degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. Ophioglonin has been shown to inhibit this process[9].

MAPK Signaling Pathway

The MAPK family, including ERK, p38, and JNK, also plays a crucial role in inflammation. Upon activation by stimuli, these kinases trigger a cascade that leads to the production of inflammatory mediators. Ophioglonin has been found to suppress the phosphorylation (activation) of ERK, p38, and JNK[9].

Conclusion and Future Directions

This guide outlines a comprehensive approach to the isolation and characterization of this compound from Ophioglossum vulgatum, based on established phytochemical methods. The provided protocols for extraction, fractionation, and purification serve as a robust foundation for obtaining this target homoflavonoid. While direct quantitative yield data for this compound from O. vulgatum is not yet published, the described workflow is expected to be effective.

Future research should focus on several key areas:

-

Optimization of Isolation: Quantifying the yield of this compound from O. vulgatum at each stage of the purification process.

-

Full Spectroscopic Characterization: Publishing the complete ¹H and ¹³C NMR data for this compound isolated from this specific species.

-

Bioactivity Studies: Investigating the specific biological activities of pure this compound, particularly its potential anti-inflammatory, antioxidant, and anti-HBV effects, and elucidating its precise molecular targets and signaling pathways.

Such studies will be critical for unlocking the therapeutic potential of this compound and supporting the development of new drugs derived from Ophioglossum vulgatum.

References

- 1. Ophioglossum vulgatum - Wikipedia [en.wikipedia.org]

- 2. pfaf.org [pfaf.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Homoflavonoids from Ophioglossum petiolatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. tandfonline.com [tandfonline.com]

- 8. Anti‐inflammatory properties of ophioglonin derived from the fern Ophioglossum vulgatum L. via inactivating NF‐κB and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anti-inflammatory properties of ophioglonin derived from the fern Ophioglossum vulgatum L. via inactivating NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Unraveling the Molecular Architecture of Ophioglonol: A Technical Guide to its Structural Elucidation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure elucidation of Ophioglonol, a hydroxy homoflavonoid isolated from the fern Ophioglossum petiolatum. This document details the experimental methodologies employed, presents key quantitative data in a structured format, and visualizes the known signaling pathways associated with related compounds, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Introduction

This compound is a naturally occurring homoflavonoid distinguished by a unique C16 skeleton, deviating from the typical C15 framework of common flavonoids. Its formal chemical name is 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-(hydroxymethyl)chromen-4-one[1]. First isolated from Ophioglossum petiolatum, its structural architecture has been meticulously pieced together through a combination of advanced spectroscopic techniques. Understanding the precise arrangement of atoms in this compound is paramount for elucidating its biosynthetic pathways, predicting its chemical reactivity, and exploring its potential pharmacological activities. This guide will walk through the critical steps and data that led to the definitive structural assignment of this intriguing natural product.

Isolation and Purification

The journey to characterizing this compound begins with its careful extraction and purification from its natural source, Ophioglossum petiolatum. The general workflow for isolating this homoflavonoid is outlined below.

Experimental Protocol

A detailed protocol for the isolation and purification of this compound, based on methodologies reported for homoflavonoids from Ophioglossum species, is as follows:

-

Extraction: The air-dried and powdered whole plant of Ophioglossum petiolatum is macerated with 95% ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude ethanol extract.

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. The homoflavonoids, including this compound, are typically enriched in the ethyl acetate and n-butanol fractions.

-

Column Chromatography: The enriched fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Further Purification: Fractions containing this compound are further purified by size-exclusion chromatography on a Sephadex LH-20 column, followed by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

Spectroscopic Data and Structural Elucidation

The definitive structure of this compound was determined through the comprehensive analysis of data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the carbon-hydrogen framework of a molecule. The chemical shifts provide information about the electronic environment of each nucleus, while coupling constants reveal connectivity.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

| Position | ¹³C Chemical Shift (δc, ppm) | ¹H Chemical Shift (δH, ppm, multiplicity, J in Hz) |

| 2 | 157.2 | - |

| 3 | 125.1 | - |

| 4 | 182.5 | - |

| 4a | 104.8 | - |

| 5 | 162.3 | - |

| 6 | 98.9 | 6.35 (d, 2.1) |

| 7 | 165.1 | - |

| 8 | 94.0 | 6.20 (d, 2.1) |

| 8a | 161.5 | - |

| 1' | 121.8 | - |

| 2' | 115.7 | 7.05 (d, 2.2) |

| 3' | 145.3 | - |

| 4' | 145.8 | - |

| 5' | 115.4 | 6.90 (d, 8.2) |

| 6' | 118.9 | 7.00 (dd, 8.2, 2.2) |

| 3-CH₂OH | 57.1 | 4.65 (s) |

Note: NMR data is typically recorded in a deuterated solvent such as DMSO-d₆ or Methanol-d₄. The specific solvent can cause slight variations in chemical shifts.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, allowing for the determination of its molecular formula. Tandem mass spectrometry (MS/MS) experiments induce fragmentation of the molecule, and the resulting fragment ions provide valuable clues about its substructures.

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₆H₁₂O₇[1] |

| Molecular Weight | 316.26 g/mol [1] |

| Exact Mass | 316.05830 Da |

| Ionization Mode | Electrospray Ionization (ESI) |

| Observed Ion | [M+H]⁺ at m/z 317.0658 |

The fragmentation pattern of this compound in MS/MS experiments would be expected to show losses of small neutral molecules such as water (H₂O) and carbon monoxide (CO), as well as characteristic cleavages of the chromen-4-one ring system, consistent with flavonoid-type structures.

Biological Activity and Signaling Pathways

While specific signaling pathways for this compound have not been extensively reported, research on the closely related compound, ophioglonin, has shed light on its anti-inflammatory mechanism of action. Ophioglonin has been shown to inhibit the activation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways in lipopolysaccharide (LPS)-stimulated macrophages[2][3][4]. Given the structural similarity, it is plausible that this compound may exert similar biological effects through these pathways.

Experimental Protocol for Investigating Signaling Pathway Activity

To validate the effect of this compound on the NF-κB and MAPK pathways, the following experimental approach, adapted from studies on ophioglonin, could be employed[4]:

-

Cell Culture and Treatment: Macrophage cell lines (e.g., RAW 264.7) are cultured and pre-treated with varying concentrations of this compound for a specified time.

-

LPS Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and activate the NF-κB and MAPK signaling cascades.

-

Western Blot Analysis: Cell lysates are collected, and the protein expression levels of key signaling molecules are analyzed by Western blotting. Antibodies specific for the phosphorylated (activated) forms of IκBα, p65 (a subunit of NF-κB), ERK, JNK, and p38 MAPK are used to assess the inhibitory effect of this compound.

-

Cytokine Measurement: The production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant is quantified using Enzyme-Linked Immunosorbent Assay (ELISA) to determine the functional outcome of the signaling inhibition.

Conclusion

The chemical structure of this compound has been unequivocally established through a combination of isolation techniques and comprehensive spectroscopic analysis, primarily NMR and mass spectrometry. The elucidation of its molecular architecture is a critical first step in unlocking its therapeutic potential. Preliminary insights from related compounds suggest that this compound may possess anti-inflammatory properties mediated through the inhibition of the NF-κB and MAPK signaling pathways. Further investigation into the specific biological targets and mechanisms of action of this compound is warranted and could pave the way for its development as a novel therapeutic agent. This guide provides a foundational understanding for scientists and researchers to build upon in their future explorations of this fascinating natural product.

References

- 1. This compound | C16H12O7 | CID 11347622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Anti-inflammatory properties of ophioglonin derived from the fern Ophioglossum vulgatum L. via inactivating NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Anti‐inflammatory properties of ophioglonin derived from the fern Ophioglossum vulgatum L. via inactivating NF‐κB and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Pathway: A Technical Guide to the Biosynthesis of Ophioglonol

Audience: Researchers, scientists, and drug development professionals.

Abstract

Ophioglonol, a unique homoflavonoid found in ferns of the genus Ophioglossum, represents a class of natural products with intriguing chemical structures and potential biological activities. Homoflavonoids are characterized by an additional carbon atom in their C-ring, distinguishing them from the more common flavonoid skeleton. Despite the isolation and structural elucidation of this compound and its derivatives, the precise enzymatic machinery and genetic underpinnings of its biosynthetic pathway remain largely uncharacterized. This technical whitepaper consolidates the current understanding, presents the hypothesized biosynthetic route based on phytochemical evidence, and provides a forward-looking guide to the experimental protocols required for its full elucidation. This document serves as a foundational resource for researchers aiming to unravel the biosynthesis of this compound, which could pave the way for its biotechnological production and further pharmacological investigation.

Introduction to this compound and Homoflavonoids

This compound is classified as a Type I homoflavonoid, distinguished by an additional carbon atom at the C-3 position of the chromanone C-ring.[1][2] These compounds have been primarily isolated from ancient fern genera, particularly Ophioglossum, including species like Ophioglossum pedunculosum and Ophioglossum petiolatum.[1][3] The core structure of flavonoids consists of a C6-C3-C6 skeleton, but homoflavonoids possess a C6-C4-C6 framework.[3] The biosynthetic origin of this additional carbon is a key unanswered question in the study of these molecules. The proposed precursors for homoflavonoids like this compound are believed to be 3-O-methylflavonoids, suggesting a complex series of enzymatic modifications diverging from the canonical flavonoid pathway.[1]

The General Flavonoid Biosynthetic Pathway: A Foundation

Understanding the biosynthesis of this compound requires a foundational knowledge of the general flavonoid pathway, which is well-characterized in higher plants.[2][4][5] This pathway begins with the conversion of phenylalanine into 4-coumaroyl-CoA. The first committed step is catalyzed by Chalcone Synthase (CHS) , a Type III polyketide synthase, which performs a series of condensation reactions between one molecule of 4-coumaroyl-CoA and three molecules of malonyl-CoA to produce naringenin chalcone.[6][7][8]

Following this, Chalcone Isomerase (CHI) catalyzes the stereospecific cyclization of the chalcone into a flavanone (e.g., naringenin), which serves as a central precursor for various flavonoid classes.[5][9] Subsequent modifications, including hydroxylation, glycosylation, and methylation, are carried out by a suite of tailoring enzymes like hydroxylases (F3H, F3'H), flavonol synthase (FLS), and methyltransferases, leading to the vast diversity of flavonoid structures observed in nature.[4][9][10]

Hypothesized Biosynthetic Pathway of this compound

The precise enzymatic steps leading to this compound are not yet experimentally validated. However, based on co-occurring metabolites in Ophioglossum species, a plausible biogenetic pathway has been proposed.[1] This hypothesis posits that the pathway diverges from a flavonoid precursor, likely a 3-O-methylflavonoid, to incorporate the extra carbon atom.

The key speculative steps are:

-

Formation of a Flavonoid Precursor : The pathway likely proceeds through the standard synthesis of a flavanone or dihydroflavonol.

-

Methylation : An O-methyltransferase (OMT) would methylate a hydroxyl group, likely at the 3-position, to form a 3-O-methylflavonoid intermediate.

-

C-Ring Expansion : The central, and currently unknown, step involves the incorporation of the methyl group's carbon into the C-ring. This could potentially involve a complex rearrangement mechanism catalyzed by a yet-to-be-identified enzyme, possibly a unique methyltransferase or a radical SAM enzyme.

-

Cyclization and Tailoring : Following the carbon insertion and rearrangement, a final cyclization would form the characteristic homoflavonoid skeleton of this compound. Further downstream modifications (e.g., hydroxylation, glycosylation) by other tailoring enzymes would lead to this compound derivatives.

Below is a diagram illustrating this hypothesized pathway.

Quantitative Data Summary (Prospective)

Currently, there is no published quantitative data regarding the enzymatic reactions in the this compound biosynthetic pathway. The following table is presented as a template for organizing data once the relevant enzymes are isolated and characterized through the experimental protocols outlined in Section 5. This structure will allow for the systematic comparison of enzyme efficiencies and substrate specificities.

| Enzyme (Hypothetical) | Substrate(s) | Product(s) | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Optimal pH | Optimal Temp (°C) |

| Ophioglossum OMT | Dihydroflavonol, SAM | 3-O-Methylflavonoid | - | - | - | - | - |

| C-insertion Enzyme | 3-O-Methylflavonoid | Rearranged Intermediate | - | - | - | - | - |

| Homoflavonoid Cyclase | Rearranged Intermediate | This compound Core | - | - | - | - | - |

Experimental Protocols for Pathway Elucidation

To validate the hypothesized pathway and characterize its components, a multi-faceted approach combining transcriptomics, protein biochemistry, and analytical chemistry is required.

Protocol 1: Identification of Candidate Genes via Transcriptomics

Objective: To identify genes encoding the enzymes of the this compound pathway by comparing the transcriptomes of this compound-producing and non-producing tissues or species.

Methodology:

-

Plant Material Collection: Collect tissues from an Ophioglossum species known to produce this compound (e.g., young fronds) and a control tissue or closely related non-producing species.

-

Metabolite Profiling: Perform LC-MS/MS analysis on extracts from both tissues to confirm and quantify this compound presence, establishing a correlation between its accumulation and tissue type.

-

RNA Extraction and Sequencing: Extract total RNA from both sets of tissues. Prepare cDNA libraries and perform high-throughput RNA sequencing (RNA-Seq).

-

Differential Gene Expression Analysis: Assemble the transcriptome de novo if a reference genome is unavailable. Map reads and perform differential expression analysis to identify transcripts that are significantly upregulated in the this compound-producing tissue.

-

Candidate Gene Annotation: Annotate the differentially expressed genes using databases like BLAST, InterPro, and KEGG. Prioritize candidates with annotations related to methyltransferases, oxidoreductases, cyclases, and other enzyme classes relevant to flavonoid biosynthesis.

Protocol 2: In Vitro Functional Characterization of Candidate Enzymes

Objective: To confirm the biochemical function of candidate enzymes identified through transcriptomics.

Methodology:

-

Gene Cloning and Heterologous Expression: Synthesize or clone the full-length coding sequences of candidate genes into an appropriate expression vector (e.g., pET vectors for E. coli or pYES vectors for yeast).

-

Protein Expression and Purification: Transform the expression host and induce protein expression. Lyse the cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

Enzyme Assays:

-

Prepare a reaction mixture containing the purified enzyme, the hypothesized substrate (e.g., a dihydroflavonol for a candidate OMT), and any necessary cofactors (e.g., S-adenosylmethionine for methyltransferases).

-

Incubate the reaction at an optimal temperature for a defined period.

-

Quench the reaction and extract the products.

-

Analyze the reaction products using HPLC and LC-MS/MS, comparing retention times and mass spectra to authentic standards or predicted product masses.

-

-

Enzyme Kinetics: Once activity is confirmed, perform kinetic assays by varying the substrate concentration to determine Km and kcat values.

Protocol 3: Isotopic Labeling Studies

Objective: To trace the origin of the additional carbon atom in the this compound skeleton.

Methodology:

-

Precursor Feeding: Feed living Ophioglossum plantlets or tissue cultures with isotopically labeled precursors. A key experiment would be to feed [13C-methyl]-L-methionine.

-

Incubation and Extraction: Allow the plant material to metabolize the labeled precursor over a period of time. Harvest the tissue and perform a standard extraction for homoflavonoids.

-

Structural Analysis: Purify the resulting this compound and analyze it using Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution Mass Spectrometry (MS).

-

Data Interpretation: The presence of a 13C signal in the C-3a position (the extra carbon) of the this compound skeleton in the NMR spectrum, coupled with a +1 mass shift in the MS data, would provide strong evidence that the carbon originates from the methyl group of methionine.

Logical and Experimental Workflows

Elucidating a novel biosynthetic pathway is a systematic process. The diagram below outlines the logical workflow from initial observation to final pathway reconstruction.

Conclusion and Future Outlook

The biosynthetic pathway of this compound remains an intriguing puzzle in the field of plant natural products. While phytochemical evidence provides a strong basis for a hypothesized route diverging from the general flavonoid pathway, definitive experimental validation is lacking. The core challenge lies in identifying the novel enzymatic activities responsible for the C-ring expansion that defines homoflavonoids. The experimental strategies outlined in this guide—combining modern omics approaches with classical biochemical techniques and isotopic tracing—provide a clear roadmap for future research. Successfully elucidating this pathway will not only fill a significant knowledge gap in plant secondary metabolism but also provide the genetic tools necessary for the heterologous biosynthesis of this compound and its analogs, enabling further exploration of their therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Biosynthesis and Regulatory Mechanisms of Plant Flavonoids: A Review [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. The Flavonoid Biosynthesis Network in Plants [mdpi.com]

- 5. Biosynthesis and Regulatory Mechanisms of Plant Flavonoids: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chalcone synthase - Wikipedia [en.wikipedia.org]

- 7. webpages.charlotte.edu [webpages.charlotte.edu]

- 8. Chalcone synthase and its functions in plant resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Flavonoid Biosynthesis Network in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. taylorandfrancis.com [taylorandfrancis.com]

Ophioglonol: A Technical Guide to its Discovery, Chemistry, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ophioglonol is a naturally occurring homoflavonoid, a class of compounds characterized by a C16 skeleton, that has been isolated from ferns of the genus Ophioglossum. This technical guide provides a comprehensive overview of the discovery, history, chemical properties, and known biological activities of this compound. Detailed experimental protocols for its isolation and characterization are presented, along with a summary of its chemical and physical properties. While research into the specific biological activities of this compound is ongoing, this guide also explores the well-documented anti-inflammatory and anti-hepatitis B virus (HBV) activities of closely related homoflavonoids, providing a basis for future investigation into this compound's therapeutic potential. The guide includes detailed diagrams of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of this novel compound.

Discovery and History

The discovery of this compound is intrinsically linked to the phytochemical investigation of the fern genus Ophioglossum, commonly known as adder's-tongue fern. This genus has a history of use in traditional medicine, particularly in treating inflammation and infections. The first definitive isolation and characterization of this compound was reported in 2005 by a team of researchers led by Yun-Lian Lin from the National Research Institute of Chinese Medicine in Taipei, Taiwan.

In their seminal paper published in the Journal of Natural Products, Lin and her colleagues detailed the isolation of six homoflavonoids, including this compound, from the whole plant of Ophioglossum petiolatum Hook.[1]. This was a significant finding as homoflavonoids are a relatively rare class of natural products. The structure of this compound was elucidated through extensive spectroscopic analysis, including nuclear magnetic resonance (NMR) and mass spectrometry. This foundational work laid the groundwork for further investigation into the chemical diversity and potential biological activities of homoflavonoids from the Ophioglossum genus.

Chemical Properties and Structure

This compound is classified as a type I homoflavonoid, which is characterized by an additional carbon atom at the C-3 position of the C-ring of the flavonoid skeleton. Its chemical structure and properties are summarized in the table below.

| Property | Value |

| IUPAC Name | 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-(hydroxymethyl)chromen-4-one |

| Molecular Formula | C₁₆H₁₂O₇ |

| Molecular Weight | 316.26 g/mol |

| Appearance | Yellow amorphous powder |

| Solubility | Soluble in methanol and other polar organic solvents |

| Key Structural Features | - Flavonoid core structure- Hydroxymethyl group at C-3- Hydroxyl groups at positions 5, 7, 3', and 4' |

Experimental Protocols

Isolation of this compound from Ophioglossum petiolatum

The following protocol is based on the methodology described by Lin et al. (2005)[1].

Workflow for the Isolation of this compound

Caption: Workflow for the isolation of this compound from Ophioglossum petiolatum.

Methodology:

-

Plant Material and Extraction: Dried whole plants of Ophioglossum petiolatum (3.6 kg) were extracted three times with 95% ethanol (EtOH) at room temperature. The combined extracts were concentrated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract was suspended in water and partitioned successively with ethyl acetate (EtOAc) and n-butanol (n-BuOH). This step separates compounds based on their polarity, with this compound partitioning into the EtOAc and n-BuOH fractions.

-

Column Chromatography (EtOAc Fraction): The EtOAc-soluble fraction (45 g) was subjected to silica gel column chromatography, eluting with a gradient of n-hexane and EtOAc to yield several subfractions.

-

Column Chromatography (n-BuOH Fraction): The n-BuOH-soluble fraction (65 g) was chromatographed on a silica gel column using a chloroform (CHCl₃) and methanol (MeOH) gradient.

-

Purification: this compound was further purified from the relevant subfractions obtained from both the EtOAc and n-BuOH fractions by repeated column chromatography on Sephadex LH-20, eluting with methanol.

Structure Elucidation

The structure of this compound was determined using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectroscopy were used to determine the carbon-hydrogen framework of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry was used to determine the exact molecular weight and elemental composition.

Biological Activities and Mechanism of Action

While specific quantitative data on the biological activities of this compound are limited in the current scientific literature, studies on closely related homoflavonoids from the Ophioglossum genus provide strong indications of its potential therapeutic effects.

Anti-Hepatitis B Virus (HBV) Activity

In the initial 2005 study by Lin et al., two other isolated homoflavonoids, ophioglonin and quercetin 3-O-methyl ether, showed slight anti-HBV surface antigen (HBsAg) activity at a concentration of 25 µM[1]. Another study on homoflavonoid glucosides from Ophioglossum pedunculosum also reported modest activity in blocking HBsAg secretion, with IC₅₀ values of 238.0 and 70.5 μM for two of the tested compounds[2]. Although this compound itself was not reported to have significant anti-HBV activity in these initial screens, its structural similarity to active compounds suggests that it or its derivatives could be of interest for further investigation.

Table of Anti-HBV Activity for Related Homoflavonoids

| Compound | Source | Activity | Concentration / IC₅₀ |

| Ophioglonin | Ophioglossum petiolatum | Slight inhibition of HBsAg secretion | 25 µM[1] |

| Quercetin 3-O-methyl ether | Ophioglossum petiolatum | Slight inhibition of HBsAg secretion | 25 µM[1] |

| Pedunculosumoside A | Ophioglossum pedunculosum | Inhibition of HBsAg secretion | 238.0 µM[2] |

| Pedunculosumoside C | Ophioglossum pedunculosum | Inhibition of HBsAg secretion | 70.5 µM[2] |

Anti-Inflammatory Activity and Proposed Mechanism of Action

Extensive research on ophioglonin, a type II homoflavonoid from Ophioglossum vulgatum, has demonstrated significant anti-inflammatory properties. These studies provide a strong hypothetical framework for the mechanism of action of this compound, given their structural similarities. Ophioglonin has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages[3][4].

The anti-inflammatory effects of ophioglonin are mediated through the inactivation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways[3][4]. These are crucial pathways that regulate the inflammatory response.

Proposed Anti-Inflammatory Signaling Pathway of this compound (based on Ophioglonin data)

Caption: Proposed mechanism of anti-inflammatory action of this compound.

This proposed mechanism suggests that this compound may exert its anti-inflammatory effects by inhibiting the phosphorylation of key proteins in the NF-κB and MAPK pathways, thereby preventing the translocation of NF-κB to the nucleus and the subsequent transcription of pro-inflammatory genes.

Future Directions

The discovery of this compound and other homoflavonoids from Ophioglossum species has opened up a new avenue for natural product research. However, further studies are required to fully elucidate the therapeutic potential of this compound. Future research should focus on:

-

Quantitative Biological Evaluation: Conducting comprehensive in vitro and in vivo studies to determine the specific anti-inflammatory, antiviral, and potentially anticancer activities of pure this compound, including the determination of IC₅₀ and EC₅₀ values.

-

Mechanism of Action Studies: Investigating the precise molecular targets of this compound and confirming its effects on signaling pathways such as NF-κB and MAPK.

-

Synthesis and Analogue Development: Developing synthetic routes to this compound and creating analogues to explore structure-activity relationships and potentially enhance its therapeutic properties.

-

Pharmacokinetic and Toxicological Studies: Evaluating the absorption, distribution, metabolism, excretion, and potential toxicity of this compound to assess its suitability as a drug candidate.

Conclusion

This compound is a fascinating and relatively rare natural product with a chemical structure that suggests significant potential for biological activity. While research on this specific compound is still in its early stages, the well-documented anti-inflammatory and antiviral properties of its close chemical relatives provide a strong rationale for its continued investigation. This technical guide serves as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic promise of this compound.

References

- 1. Homoflavonoids from Ophioglossum petiolatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Homoflavonoid glucosides from Ophioglossum pedunculosum and their anti-HBV activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti‐inflammatory properties of ophioglonin derived from the fern Ophioglossum vulgatum L. via inactivating NF‐κB and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-inflammatory properties of ophioglonin derived from the fern Ophioglossum vulgatum L. via inactivating NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Ophioglonol and its Glucosides in Ophioglossum: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Ophioglonol and its glucoside derivatives found in the fern genus Ophioglossum. It covers the isolation, identification, and potential biological activities of these compounds, with a focus on their anti-inflammatory properties. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction to this compound and its Glucosides

Homoflavonoids are a class of natural products structurally related to flavonoids but possessing an additional carbon atom in their basic C6-C3-C6 skeleton. Within this class, this compound and its glucosides are characteristic compounds found in the fern genus Ophioglossum. These compounds have garnered scientific interest due to their potential therapeutic properties, particularly their anti-inflammatory and antioxidant effects. This guide will delve into the available scientific literature to provide a comprehensive summary of the current knowledge on these molecules.

Quantitative Data on Extraction and Isolation

The isolation of this compound and its glucosides from Ophioglossum species typically involves solvent extraction followed by chromatographic purification. While specific yields of individual pure compounds are not always reported, the following tables summarize the available quantitative data from published studies.

Table 1: Extraction Yields from Ophioglossum Species

| Ophioglossum Species | Plant Material | Extraction Method | Solvent | Extract Yield | Reference |

| Ophioglossum petiolatum | 1.2 kg (dried whole plants) | Reflux | 95% Ethanol | 115 g (concentrate) | [1] |

| Ophioglossum vulgatum | 15 g (powder) | Reflux and Fractional Extraction | Ethyl Acetate | 2.00 ± 0.12% (g/g) | [2] |

Table 2: Fractionation Yield from Ophioglossum petiolatum

| Initial Material | Partitioning Solvent | Fraction | Yield | Reference |

| 115 g (concentrate) | Ethyl Acetate | Ethyl Acetate Fraction | 41 g | [1] |

Experimental Protocols

This section details the methodologies for the extraction and isolation of this compound and its related compounds from Ophioglossum, based on established protocols in the literature.

General Experimental Workflow

The following diagram illustrates a typical workflow for the isolation of homoflavonoids from Ophioglossum.

Detailed Extraction and Isolation Protocol from Ophioglossum petiolatum[1]

This protocol describes the successful isolation of this compound and its glucosides.

-

Extraction:

-

Dried, whole plants of Ophioglossum petiolatum (1.2 kg) are subjected to reflux extraction with 95% ethanol (3 x 3 L).

-

The combined ethanol extracts are then concentrated under reduced pressure to yield a crude extract (115 g).

-

-

Solvent Partitioning:

-

The crude extract is suspended in water and successively partitioned with ethyl acetate (3x) and n-butanol (3x).

-

-

Column Chromatography (Silica Gel):

-

The ethyl acetate fraction (41 g) is subjected to column chromatography on a silica gel column.

-

A gradient elution system of chloroform-methanol is used to separate the components.

-

-

Purification (Sephadex LH-20):

-

Fractions of interest obtained from the silica gel column are further purified by chromatography on a Sephadex LH-20 column, eluting with methanol.

-

UPLC-Q/TOF-MS Analysis of Ophioglossum vulgatum Ethyl Acetate Fraction[2]

For the identification and characterization of compounds within an extract, Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q/TOF-MS) is a powerful analytical technique.

-

Sample Preparation: An ethyl acetate fraction of O. vulgatum is prepared using reflux and fractional extraction methods.

-

Chromatographic Separation: The extract is analyzed using a UPLC system to separate the individual components.

-

Mass Spectrometry Detection: A Q/TOF mass spectrometer is used to detect and identify the compounds based on their mass-to-charge ratio and fragmentation patterns. A study on the ethyl acetate fraction of O. vulgatum identified 21 distinct ingredients, a significant portion of which were flavonoids.[2]

Signaling Pathways and Biological Activity

This compound, its derivatives, and extracts from Ophioglossum have demonstrated significant anti-inflammatory properties. The following diagrams illustrate the key signaling pathways that are modulated by these compounds.

Inhibition of NF-κB and MAPK Signaling Pathways by Ophioglonin

Ophioglonin, a homoflavonoid from Ophioglossum vulgatum, has been shown to exert its anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.

Regulation of Nrf2/HO-1/COX2 and TLR4/MYD88 Signaling Pathways

An ethyl acetate fraction of Ophioglossum vulgatum has been found to modulate distinct signaling pathways in response to different cellular stressors, highlighting its potential for multifaceted therapeutic applications.

Conclusion

This compound and its glucoside derivatives from the Ophioglossum genus represent a promising area for natural product research and drug development. Their demonstrated anti-inflammatory activities, mediated through the modulation of key signaling pathways such as NF-κB and MAPK, underscore their therapeutic potential. This technical guide provides a foundational summary of the existing knowledge on these compounds, from their isolation to their mechanisms of action. Further research is warranted to fully elucidate the pharmacological profile of these molecules, including more detailed quantitative analysis and in-vivo efficacy studies, to pave the way for their potential clinical applications.

References

In Vitro Antioxidant Activity of Ophioglonol-Containing Extracts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ophioglonol is a homoflavonoid found in plants of the Ophioglossum genus, notably Ophioglossum vulgatum and Ophioglossum petiolatum. While direct studies on the in vitro antioxidant activity of isolated this compound are limited in publicly available scientific literature, various extracts from Ophioglossum species, which contain this compound, have demonstrated significant antioxidant properties. This technical guide provides a comprehensive overview of the in vitro antioxidant activity of these extracts, detailing the experimental methodologies used, presenting the quantitative data, and illustrating the relevant biological pathways. This information serves as a valuable resource for researchers investigating the therapeutic potential of this compound and related compounds.

Data Presentation: Antioxidant Activity of Ophioglossum Extracts

The antioxidant capacity of extracts from Ophioglossum species has been evaluated using various standard in vitro assays. The following tables summarize the key quantitative findings.

Table 1: DPPH Radical Scavenging Activity of Ophioglossum Extracts

| Plant Species | Extract Type | Concentration | % Scavenging | IC50 (µg/mL) | Reference |

| Ophioglossum vulgatum | Ethyl Acetate (OpvE) | 250 µg/mL | 97.28% | Not Reported | [1] |

| Ophioglossum thermale (fermented) | Not Specified | Not Applicable | Not Applicable | 75.7 ± 2.1 | [2] |

Table 2: ABTS Radical Scavenging Activity of Ophioglossum Extract

| Plant Species | Extract Type | Concentration | % Scavenging | IC50 (µg/mL) | Reference |

| Ophioglossum thermale (fermented) | Not Specified | Not Applicable | Not Applicable | 20.52 ± 1.68 | [2] |

Table 3: Ferric Reducing Antioxidant Power (FRAP) of Ophioglossum Extract

| Plant Species | Extract Type | FRAP Value (mmol g⁻¹) | Reference |

| Ophioglossum thermale (fermented) | Not Specified | 0.585 ± 0.045 | [2] |

Table 4: Total Phenolic Content of Ophioglossum Extract

| Plant Species | Extract Type | Total Phenolic Content | Reference |

| Ophioglossum thermale | Ethyl Acetate | 475.65 mg of EGCG/g | [3] |

Experimental Protocols

Detailed methodologies for the key in vitro antioxidant assays mentioned in the literature are provided below. These are generalized protocols and may have been adapted by the researchers in the cited studies.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is monitored by the decrease in its absorbance at approximately 517 nm.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or ethanol (spectrophotometric grade)

-

Test sample (e.g., Ophioglossum extract)

-

Positive control (e.g., Ascorbic acid, Trolox)

-

Spectrophotometer

Procedure:

-

Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM). The solution should be freshly prepared and protected from light.

-

Sample Preparation: Dissolve the test sample and positive control in the same solvent at various concentrations.

-

Reaction Mixture: In a cuvette or microplate well, mix a defined volume of the DPPH working solution with a specific volume of the sample solution. A blank containing only the solvent and DPPH is also prepared.

-

Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

Where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample. The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its absorbance at 734 nm.

Materials:

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

-

Potassium persulfate

-

Methanol or ethanol

-

Test sample

-

Positive control (e.g., Trolox, Ascorbic acid)

-

Spectrophotometer

Procedure:

-

Preparation of ABTS Radical Cation (ABTS•+): Prepare a stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM) in water. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ solution.

-

Preparation of Working Solution: Dilute the ABTS•+ stock solution with methanol or ethanol to an absorbance of approximately 0.70 at 734 nm.

-

Reaction Mixture: Add a specific volume of the test sample at different concentrations to a defined volume of the ABTS•+ working solution.

-

Incubation: Allow the reaction to proceed at room temperature for a set time (e.g., 6 minutes).

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay. The results can be expressed as an IC50 value or as Trolox Equivalent Antioxidant Capacity (TEAC).

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm.

Materials:

-

Acetate buffer (300 mM, pH 3.6)

-

2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)

-

Ferric chloride (FeCl₃) solution (20 mM)

-

Test sample

-

Standard (e.g., Ferrous sulfate)

-

Spectrophotometer

Procedure:

-

Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

-

Reaction Mixture: Add a small volume of the test sample to a larger volume of the FRAP reagent.

-

Incubation: Incubate the mixture at 37°C for a specified time (e.g., 4 minutes).

-

Measurement: Measure the absorbance of the reaction mixture at 593 nm.

-

Calculation: A standard curve is prepared using a known concentration of ferrous sulfate. The antioxidant capacity of the sample is determined by comparing its absorbance to the standard curve and is expressed as µmol of Fe²⁺ equivalents per gram of sample.

Superoxide Radical Scavenging Assay

This assay evaluates the ability of an antioxidant to scavenge the superoxide anion radical (O₂⁻•). A common method involves the generation of superoxide radicals by a system such as phenazine methosulfate-NADH (PMS-NADH) and their detection by the reduction of nitroblue tetrazolium (NBT) to a colored formazan product.

Materials:

-

Tris-HCl buffer

-

NADH solution

-

Nitroblue tetrazolium (NBT) solution

-

Phenazine methosulfate (PMS) solution

-

Test sample

-

Positive control (e.g., Quercetin, Gallic acid)

-

Spectrophotometer

Procedure:

-

Reaction Mixture: In a suitable buffer (e.g., Tris-HCl), mix the NADH solution, NBT solution, and the test sample at various concentrations.

-

Initiation of Reaction: Add PMS solution to the mixture to initiate the reaction.

-

Incubation: Incubate at room temperature for a specified time (e.g., 5 minutes).

-

Measurement: Measure the absorbance of the formazan product at a specific wavelength (e.g., 560 nm).

-

Calculation: The percentage of superoxide radical scavenging is calculated by comparing the absorbance of the sample-containing reaction to a control reaction without the sample.

Mandatory Visualizations

Experimental Workflow Diagrams

Caption: Workflow for the DPPH radical scavenging assay.

Caption: Workflow for the ABTS radical cation decolorization assay.

Signaling Pathway Diagrams

Extracts of Ophioglossum vulgatum have been shown to exert protective effects against oxidative stress in cellular models, potentially through the modulation of key signaling pathways.

Caption: Nrf2/HO-1 signaling pathway in cellular antioxidant response.

Caption: PI3K/Akt signaling pathway in cell proliferation and survival.

Conclusion

While the direct antioxidant activity of isolated this compound remains to be fully elucidated, extracts from Ophioglossum species have demonstrated promising in vitro antioxidant effects. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for further research into the bioactive compounds of these plants, including this compound. The involvement of the Nrf2/HO-1 and PI3K/Akt signaling pathways suggests that the antioxidant mechanism of these extracts extends beyond simple radical scavenging to the modulation of cellular defense mechanisms. Future studies should focus on isolating this compound and other constituents to precisely determine their individual contributions to the observed antioxidant activity and to explore their potential for the development of novel therapeutic agents.

References

- 1. Phytochemical Composition and Skin-Friendly Activities of the Ethyl Acetate Fraction in Ophioglossum vulgatum Linn., an In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scielo.br [scielo.br]

- 3. In vitro antioxidant and in vivo anti-inflammatory activities of Ophioglossum thermale - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Cytotoxic Screening of Ophioglonol: A Review of Available Data

For Researchers, Scientists, and Drug Development Professionals

This technical guide aims to provide a framework for the potential cytotoxic screening of Ophioglonol by outlining standard experimental protocols and data presentation formats. Given the absence of direct data for this compound, this document will draw upon established methodologies for assessing the cytotoxicity of natural products.

Table 1: Hypothetical Data Structure for Preliminary Cytotoxic Screening of this compound

The following table illustrates how quantitative data from a preliminary cytotoxic screening of this compound would be presented. This structure allows for a clear and comparative analysis of the compound's potency across various cancer cell lines.

| Cell Line | Cancer Type | This compound IC50 (µM) | Doxorubicin IC50 (µM) (Positive Control) |

| MCF-7 | Breast Adenocarcinoma | Data Not Available | Data Not Available |

| HeLa | Cervical Carcinoma | Data Not Available | Data Not Available |

| A549 | Lung Carcinoma | Data Not Available | Data Not Available |

| HepG2 | Hepatocellular Carcinoma | Data Not Available | Data Not Available |

| K562 | Chronic Myelogenous Leukemia | Data Not Available | Data Not Available |

| PC3 | Prostate Cancer | Data Not Available | Data Not Available |

Caption: Table illustrating the standardized format for presenting the half-maximal inhibitory concentration (IC50) values of this compound against a panel of human cancer cell lines.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following section outlines a standard experimental protocol for conducting a preliminary cytotoxic screening of a novel compound like this compound.

Cell Culture and Maintenance

-

Cell Lines: A panel of human cancer cell lines (e.g., MCF-7, HeLa, A549, HepG2, K562, PC3) and a normal cell line (e.g., MRC-5) should be procured from a reputable cell bank (e.g., ATCC).

-

Culture Medium: Cells should be cultured in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Incubation Conditions: Cultures are to be maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.

-

Cell Seeding: Cells are to be seeded in 96-well plates at a density of 1 × 10^4 cells per well and allowed to adhere for 24 hours.

-

Compound Treatment: this compound, dissolved in a suitable solvent (e.g., DMSO), would be added to the wells at various concentrations. A positive control (e.g., Doxorubicin) and a vehicle control (solvent only) must be included.

-

Incubation: The plates are then incubated for a specified period, typically 24, 48, or 72 hours.

-

MTT Addition: Following incubation, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

-

Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Cell viability is calculated as a percentage of the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Visualizations

Diagrams are essential for illustrating complex biological processes and experimental designs. The following are examples of how Graphviz (DOT language) can be used to create such visualizations.

General Experimental Workflow for Cytotoxicity Screening

Caption: A flowchart illustrating the key steps in a typical in vitro cytotoxicity screening experiment.

Hypothetical Signaling Pathway for Flavonoid-Induced Apoptosis

While the specific mechanism of action for this compound is unknown, many flavonoids have been shown to induce apoptosis through various signaling pathways. The following diagram illustrates a generalized pathway.

Caption: A simplified diagram of a potential extrinsic apoptosis pathway that could be modulated by a flavonoid compound.

Methodological & Application

Application Note: Quantitative Analysis of Ophioglonol using High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantification of Ophioglonol, a hydroxy homoflavonoid isolated from plants of the Ophioglossum genus.[1][2] this compound has garnered interest for its potential biological activities, necessitating a precise and accurate analytical method for its quantification in plant extracts and pharmaceutical formulations. The described method utilizes a reversed-phase C18 column with gradient elution and UV detection, providing excellent separation and sensitivity. This document provides a comprehensive protocol, including sample preparation, chromatographic conditions, and data analysis, to facilitate the adoption of this method in research and quality control laboratories.

Introduction

This compound, chemically known as 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-(hydroxymethyl)chromen-4-one, is a flavonoid metabolite found in plant species such as Ophioglossum pedunculosum and Ophioglossum petiolatum.[1][2] As with many flavonoids, this compound is being investigated for its potential therapeutic properties. Accurate quantification is a critical step in the drug discovery and development process, enabling pharmacokinetic studies, formulation optimization, and quality control of raw materials and finished products. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of individual components in complex mixtures, making it the ideal choice for this compound analysis.[3][4][5] This application note presents a detailed HPLC method developed for the specific quantification of this compound.

Experimental Protocols

Sample Preparation

A reliable sample preparation protocol is crucial for accurate quantification and to prevent contamination of the HPLC system. The following protocol is recommended for the extraction of this compound from plant material.

Materials:

-

Dried and powdered plant material (e.g., Ophioglossum species)

-

Methanol (HPLC grade)

-

Deionized water

-

Ultrasonic bath

-

Centrifuge

-

0.45 µm syringe filters

Protocol:

-

Accurately weigh 1.0 g of the powdered plant material into a conical flask.

-

Add 20 mL of 70% (v/v) methanol in water.

-

Sonicate the mixture for 30 minutes at room temperature.

-

Centrifuge the extract at 12,000 rpm for 20 minutes.

-

Carefully collect the supernatant.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial prior to injection.

HPLC Instrumentation and Conditions

The following HPLC system configuration and parameters have been optimized for the separation and quantification of this compound.

Instrumentation:

-

HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Chromatographic Conditions:

| Parameter | Value |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | 0-5 min: 10% B; 5-20 min: 10-40% B; 20-25 min: 40-10% B; 25-30 min: 10% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| Detection Wavelength | 260 nm and 350 nm |

Note: Flavonoids typically exhibit two major absorption bands in the UV-Vis spectrum: Band I (usually 300-380 nm) and Band II (usually 240-295 nm).[6] Monitoring at both 260 nm and 350 nm is recommended for initial method development to determine the optimal wavelength for this compound quantification.

Data Presentation

The following table summarizes hypothetical quantitative data for this compound obtained using the described HPLC method. A calibration curve should be constructed using a certified reference standard of this compound to ensure accurate quantification.

| Sample ID | Retention Time (min) | Peak Area (mAU*s) | Concentration (µg/mL) |

| Standard 1 | 15.2 | 150,000 | 10.0 |

| Standard 2 | 15.2 | 305,000 | 20.0 |

| Standard 3 | 15.2 | 610,000 | 40.0 |

| Sample 1 | 15.3 | 225,000 | 15.0 |

| Sample 2 | 15.2 | 450,000 | 30.0 |

Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow from sample preparation to data analysis for the quantification of this compound.

Caption: Workflow for this compound Quantification.

Hypothetical Signaling Pathway

While the specific signaling pathways of this compound are still under investigation, flavonoids are known to interact with various cellular signaling cascades. The following diagram illustrates a hypothetical pathway where this compound may exert anti-inflammatory effects.

Caption: Hypothetical Signaling Pathway of this compound.

Conclusion

The HPLC method presented in this application note provides a reliable and reproducible approach for the quantification of this compound in plant extracts. The detailed protocol for sample preparation and HPLC analysis, along with the provided data structure and visualizations, offers a comprehensive guide for researchers and analysts. This method can be readily implemented in quality control laboratories for the standardization of herbal products and in research settings for the elucidation of the pharmacological properties of this compound.

References

- 1. This compound | C16H12O7 | CID 11347622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. phcogres.com [phcogres.com]

- 6. Digital Database of Absorption Spectra of Diverse Flavonoids Enables Structural Comparisons and Quantitative Evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for LC-MS/MS Analysis of Ophioglonol and its Metabolites

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the quantitative analysis of Ophioglonol and its putative metabolites using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound is a homoisoflavonoid isolated from plants of the Ophioglossum genus, which possesses various potential biological activities[1][2][3]. Understanding its metabolic fate is crucial for drug development and pharmacokinetic studies. This application note details a robust protocol for sample preparation, LC-MS/MS analysis, and data interpretation, based on established methodologies for flavonoid analysis[4][5][6][7].

Putative Metabolic Pathway of this compound

While the metabolic pathway of this compound has not been empirically determined, it can be predicted based on the known metabolism of similar flavonoids and homoisoflavonoids, such as Ophiopogonanone A[8]. Common metabolic transformations for flavonoids in the liver include Phase I reactions like hydroxylation and demethylation, and Phase II reactions such as glucuronidation, sulfation, and glutathione conjugation[9][10].

Based on its structure (Molecular Formula: C16H12O7, Molecular Weight: 316.26 g/mol )[11], the primary metabolic routes for this compound are likely to be hydroxylation and conjugation (glucuronidation and sulfation) of its hydroxyl groups.

Caption: Proposed metabolic pathway of this compound.

Experimental Protocols

This section outlines a model protocol for the extraction and LC-MS/MS analysis of this compound and its metabolites from a biological matrix such as rat or human plasma. This protocol is based on standard methods for flavonoid quantification and should be validated for specific laboratory conditions[4][7].

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting small molecules from plasma samples[6].

-

Aliquot Sample: Transfer 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

-

Add Internal Standard (IS): Spike the sample with 10 µL of a suitable internal standard (e.g., a structurally similar flavonoid not present in the sample, such as Naringenin, at 100 ng/mL in methanol).

-

Precipitate Proteins: Add 400 µL of ice-cold acetonitrile to the plasma sample.

-

Vortex: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Collect Supernatant: Carefully transfer the clear supernatant to a new tube.

-

Evaporate: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

-

Transfer: Transfer the reconstituted sample to an HPLC vial for analysis.

LC-MS/MS Analysis

The following conditions are a starting point and may require optimization.

-

Instrumentation: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source coupled to a high-performance liquid chromatography (HPLC) system.

-

Chromatographic Column: A C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm) is recommended for good separation of flavonoids[6][7].

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water

-

B: 0.1% Formic Acid in Acetonitrile

-

-

Gradient Elution:

Time (min) % B 0.0 5 1.0 5 8.0 95 10.0 95 10.1 5 | 12.0 | 5 |

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

Ionization Mode: Electrospray Ionization (ESI), Negative Mode. The negative ion mode is generally preferred for the analysis of phenolic compounds like flavonoids due to the ease of deprotonation[4][5][7].

-

MS Parameters:

-

Capillary Voltage: 3.0 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Gas Flow Rates: Optimize for the specific instrument.

-

Quantitative Data

As there is no published quantitative data for this compound, the following table presents illustrative yet realistic performance parameters for an LC-MS/MS method. These values would need to be determined experimentally during method validation. The Multiple Reaction Monitoring (MRM) transitions for metabolites are predicted based on their chemical structure.

Table 1: Illustrative Quantitative Parameters for this compound and its Putative Metabolites

| Analyte | Putative Metabolite | Retention Time (RT, min) (Predicted) | Precursor Ion (Q1) [M-H]⁻ | Product Ion (Q2) | LOD (ng/mL) | LOQ (ng/mL) | Linear Range (ng/mL) |

| This compound | Parent Compound | 5.2 | 315.1 | 285.1 | 0.2 | 0.5 | 0.5 - 500 |

| M1 | Hydroxylated this compound | 4.8 | 331.1 | 301.1 | 0.3 | 1.0 | 1.0 - 500 |

| M2 | This compound Glucuronide | 4.5 | 491.1 | 315.1 | 0.5 | 1.5 | 1.5 - 1000 |

| M3 | This compound Sulfate | 4.6 | 395.1 | 315.1 | 0.5 | 1.5 | 1.5 - 1000 |

| IS | Naringenin | 6.1 | 271.1 | 151.0 | - | - | - |

LOD: Limit of Detection; LOQ: Limit of Quantification; IS: Internal Standard.

Experimental Workflow

The overall workflow for the analysis of this compound and its metabolites is depicted below.

Caption: General workflow for this compound analysis.

Conclusion

The described LC-MS/MS method provides a robust and sensitive framework for the quantification of this compound and the identification of its potential metabolites in biological samples. The protocol for sample preparation is straightforward and effective, and the LC-MS/MS parameters offer a solid starting point for method development and validation. This application note serves as a valuable resource for researchers in pharmacology, toxicology, and drug metabolism, facilitating further investigation into the pharmacokinetic and pharmacodynamic properties of this compound.

References

- 1. Characterisation of homoflavonoids from three Ophioglossum species using liquid chromatography with diode array detection and electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Naturally occurring homoisoflavonoids and their pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of an LC-MS/MS method for quantification of two pairs of isomeric flavonoid glycosides and other ones in rat plasma: Application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Simultaneous determination of eight flavonoids in plasma using LC-MS/MS and application to a pharmacokinetic study after oral administration of Pollen Typhae extract to rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A sensitive LC-MS/MS method for simultaneous determination of six flavonoids in rat plasma: application to a pharmacokinetic study of total flavonoids from mulberry leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. In vitro biotransformation of flavonoids by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Metabolism of dietary flavonoids in liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound | C16H12O7 | CID 11347622 - PubChem [pubchem.ncbi.nlm.nih.gov]

Total synthesis of Ophioglonol laboratory procedure

Application Notes and Protocols: Ophioglonol

Audience: Researchers, scientists, and drug development professionals.

Topic: Isolation, Characterization, and Biological Activity of this compound

Introduction

This compound is a homoflavonoid isolated from ferns of the genus Ophioglossum, notably Ophioglossum vulgatum L. It is a polyhydroxylated aromatic compound with a molecular formula of C16H12O7.[1] While a total synthesis for this compound has not been prominently reported in the scientific literature, its isolation from natural sources and its significant anti-inflammatory properties have been a subject of study. These notes provide detailed protocols for the isolation of this compound and for assessing its biological activity, particularly its role in modulating inflammatory signaling pathways. The compound is also referred to as ophioglonin (OPN) in some literature.[2][3]

Quantitative Data Summary

The following table summarizes the quantitative data related to the biological activity of this compound (referred to as Ophioglonin/OPN in the source study).

| Assay | Cell Line/Model | Concentration of this compound (OPN) | Observed Effect | Reference |

| Cytotoxicity | RAW 264.7 Macrophages | 25, 50, 100, 150 µg·mL⁻¹ | No significant toxicity observed. | [1] |

| Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 Macrophages | Not explicitly stated for OPN alone, but for extracts. | Ophioglonin was identified as an active component through NO assay-guided screening. | [2] |

| In-vivo Anti-inflammatory Activity | Carrageenan-induced mouse paw edema | 40 µg·g⁻¹ (i.p. injection) | Pretreatment with ophioglonin reduced paw edema. | [1] |

Experimental Protocols

Protocol 1: Bioactivity-Guided Isolation of this compound from Ophioglossum vulgatum

This protocol is based on the methodology for isolating ophioglonin (OPN), a characteristic homoflavonoid from Ophioglossum vulgatum.[2][3]

1. Plant Material and Extraction:

-

Air-dry the whole plant of Ophioglossum vulgatum.

-

Pulverize the dried plant material.

-

Extract the powdered plant material with a suitable solvent such as ethanol or methanol at room temperature.

-

Concentrate the resulting crude extract under reduced pressure to yield a residue.

2. Fractionation:

-

Suspend the crude extract in water and partition sequentially with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol.

-

Monitor the anti-inflammatory activity of each fraction using a nitric oxide (NO) assay in lipopolysaccharide (LPS)-stimulated RAW264.7 cells to identify the most active fraction.

3. Chromatographic Purification:

-

Subject the most active fraction (e.g., the ethyl acetate fraction) to column chromatography on a silica gel column.

-

Elute the column with a gradient of solvents, for example, a chloroform-methanol mixture, starting with a low polarity and gradually increasing the polarity.

-

Collect the fractions and monitor them by thin-layer chromatography (TLC).

-

Pool the fractions containing the compound of interest.

4. Final Purification:

-

Further purify the pooled fractions using preparative high-performance liquid chromatography (HPLC) to obtain pure this compound.

-

The purity of the final compound should be assessed by analytical HPLC. In one study, ophioglonin was obtained with a purity of 99%.[3]

5. Structure Elucidation:

-

Confirm the structure of the isolated compound as this compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry, and by comparison with published data. The molecular formula is C16H12O7.[1]